molecular formula C19H22ClN3O4S B2509509 N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide CAS No. 1091442-95-3

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide

Cat. No.: B2509509
CAS No.: 1091442-95-3
M. Wt: 423.91
InChI Key: MREWLVKJQNNSAH-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenylsulfonamido group, an ethyl linker, and an isobutyramidobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps:

    Formation of the Chlorophenylsulfonamido Intermediate: This step involves the sulfonation of 3-chloroaniline with chlorosulfonic acid to form 3-chlorophenylsulfonamide.

    Ethylation: The intermediate is then reacted with ethylene oxide or ethyl bromide under basic conditions to introduce the ethyl linker, forming N-(2-(3-chlorophenylsulfonamido)ethyl)amine.

    Amidation: The final step involves the reaction of the ethylated intermediate with 4-isobutyramidobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyramido group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the nitro group (if present) in the chlorophenylsulfonamido moiety can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxo derivatives of the isobutyramido group.

    Reduction: Amino derivatives of the chlorophenylsulfonamido moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-chlorophenylsulfonamido)ethyl)-4-methylbenzamide
  • N-(2-(3-chlorophenylsulfonamido)ethyl)-4-ethylbenzamide
  • N-(2-(3-chlorophenylsulfonamido)ethyl)-4-propylbenzamide

Uniqueness

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide stands out due to its specific structural features, such as the isobutyramido group, which may confer unique biological activities and physicochemical properties. This uniqueness can lead to distinct interactions with biological targets and different pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-13(2)18(24)23-16-8-6-14(7-9-16)19(25)21-10-11-22-28(26,27)17-5-3-4-15(20)12-17/h3-9,12-13,22H,10-11H2,1-2H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWLVKJQNNSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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